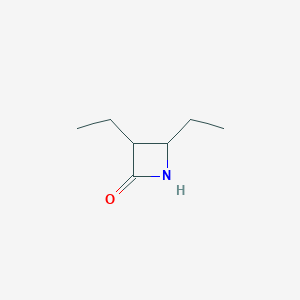

3,4-Diethyl-2-azetidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Diethyl-2-azetidinone is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of 3,4-diethyl-2-azetidinone can be achieved through several methods, including:

- Cycloaddition Reactions : The compound can be synthesized via cycloaddition techniques that involve the reaction of appropriate precursors under controlled conditions. For instance, copper-catalyzed reactions have been employed to achieve high yields and enantioselectivity in the formation of azetidinones .

- Conventional and Microwave Techniques : Recent studies have demonstrated the efficacy of both conventional heating and microwave-assisted synthesis in producing azetidinones with varied substituents, enhancing reaction rates and yields .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research indicates that derivatives of azetidinones, including this compound, possess significant antimicrobial properties. They have been tested against various bacterial strains such as E. coli and S. aureus, showing promising results in inhibiting growth .

Anticancer Properties

Azetidinones have been associated with anticancer activities. Compounds similar to this compound have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) at nanomolar concentrations . The mechanism often involves interference with tubulin assembly and cell cycle regulation.

Antiviral Potential

Certain azetidinone derivatives have shown antiviral properties, making them potential candidates for the development of antiviral drugs. Their structural characteristics allow them to interact effectively with viral enzymes or receptors .

Anti-inflammatory Effects

Studies have reported that some azetidinones exhibit anti-inflammatory activity by modulating inflammatory pathways. This suggests their potential use in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Screening

A study conducted by Singh et al. evaluated the antimicrobial activity of various azetidinones synthesized from selective ester cleavage reactions. The results indicated that compounds derived from this compound exhibited moderate to potent antimicrobial effects against a range of pathogens .

Case Study 2: Anticancer Activity

Research by Fuselier and Meegan focused on the anticancer properties of 1,4-diarylazetidinones. Their findings revealed that derivatives similar to this compound inhibited tumor growth effectively in vitro and showed promise for further development as anticancer agents .

Data Tables

Propriétés

Formule moléculaire |

C7H13NO |

|---|---|

Poids moléculaire |

127.18 g/mol |

Nom IUPAC |

3,4-diethylazetidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-3-5-6(4-2)8-7(5)9/h5-6H,3-4H2,1-2H3,(H,8,9) |

Clé InChI |

YNQMKEWSLSOMHK-UHFFFAOYSA-N |

SMILES canonique |

CCC1C(NC1=O)CC |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.